molecular formula C18H16N4S8 B177426 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene CAS No. 132765-36-7

2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene

Cat. No.: B177426
CAS No.: 132765-36-7
M. Wt: 544.9 g/mol
InChI Key: OFNXHINRTQFOKX-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

It is known that the compound has charge-transfer properties , which suggests that it may interact with targets that can accept or donate electrons.

Mode of Action

2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene interacts with its targets through its charge-transfer properties . This means that it can donate or accept electrons, leading to changes in the electrical properties of the target. The exact nature of these changes would depend on the specific target and the context in which the interaction occurs.

Biochemical Pathways

Given its charge-transfer properties , it is likely that it affects pathways involving electron transfer reactions. These could include redox reactions, energy production pathways, and signal transduction pathways, among others.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. Given its charge-transfer properties , it could potentially alter the electrical properties of cells or molecules, leading to changes in their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect its charge-transfer properties and hence its interaction with targets.

Comparison with Similar Compounds

Properties

IUPAC Name

3-[[2-[4,5-bis(2-cyanoethylsulfanyl)-1,3-dithiol-2-ylidene]-5-(2-cyanoethylsulfanyl)-1,3-dithiol-4-yl]sulfanyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4S8/c19-5-1-9-23-13-14(24-10-2-6-20)28-17(27-13)18-29-15(25-11-3-7-21)16(30-18)26-12-4-8-22/h1-4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNXHINRTQFOKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC1=C(SC(=C2SC(=C(S2)SCCC#N)SCCC#N)S1)SCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453682
Record name AGN-PC-0NF8A3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132765-36-7
Record name 3,3′-[[2-[4,5-Bis[(2-cyanoethyl)thio]-1,3-dithiol-2-ylidene]-1,3-dithiole-4,5-diyl]bis(thio)]bis[propanenitrile]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132765-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AGN-PC-0NF8A3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: How does the structure of TCE-TTF contribute to its ability to form coordination polymers?

A1: TCE-TTF possesses four cyanoethylthio groups extending from its central tetrathiafulvalene core. [] These nitrile groups readily coordinate with metal ions, enabling the formation of extended two-dimensional network structures. [] Additionally, short interplanar S···S interactions between TCE-TTF molecules in adjacent layers introduce a third dimension to the resulting polymers. [] This ability to form well-defined coordination polymers makes TCE-TTF a promising building block for functional materials.

Q2: What is the oxidation state of TCE-TTF in the studied coordination polymers, and how does this impact their electrical conductivity?

A2: Spectroscopic studies, supported by theoretical calculations, confirm that TCE-TTF exists in a fully oxidized state within the investigated coordination polymers. [] This oxidation leads to the formation of a radical cation species, TCE-TTF•+, which contributes to the semiconducting behavior observed in these materials. []

Q3: Is there evidence of intermolecular interactions between TCE-TTF molecules within the coordination polymers?

A3: Yes, vibrational spectroscopic analyses, particularly focusing on the C=C stretching modes, suggest the presence of electron-molecular vibration coupling (EMV) between TCE-TTF molecules. [] This observation implies charge transfer interactions occur between TCE-TTF units belonging to neighboring polymeric chains. [] Such interactions are crucial for understanding the electronic properties of these materials.

Q4: Are there any analytical techniques particularly useful for characterizing TCE-TTF and its coordination polymers?

A4: Beyond the standard spectroscopic methods like infrared and Raman spectroscopy, researchers utilize electrochemical techniques to study the redox behavior of TCE-TTF and its derivatives. [] These techniques help understand how readily the molecule can donate or accept electrons, a crucial aspect influencing its functionality in various applications.

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